molecular formula C7H6ClFOS B14171624 1-Chloro-4-(fluoromethanesulfinyl)benzene CAS No. 65325-69-1

1-Chloro-4-(fluoromethanesulfinyl)benzene

Katalognummer: B14171624
CAS-Nummer: 65325-69-1
Molekulargewicht: 192.64 g/mol
InChI-Schlüssel: BZXPFSLPSCQEFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-4-(fluoromethanesulfinyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a chlorine atom and a fluoromethanesulfinyl group

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-(fluoromethanesulfinyl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorinating and fluoromethanesulfinylating agents under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Chloro-4-(fluoromethanesulfinyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(fluoromethanesulfinyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Chloro-4-(fluoromethanesulfinyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfinyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways. The chlorine and fluorine atoms can affect the compound’s reactivity and binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-(fluoromethanesulfinyl)benzene can be compared with other similar compounds such as:

    1-Chloro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethanesulfinyl group, leading to different chemical properties and reactivity.

    1-Chloro-4-fluorobenzene: Lacks the sulfinyl group, making it less reactive in redox reactions.

    1-(Chloromethyl)-4-fluorobenzene: Contains a chloromethyl group, which affects its reactivity and applications. The uniqueness of this compound lies in its combination of chlorine, fluorine, and sulfinyl groups, which confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Eigenschaften

CAS-Nummer

65325-69-1

Molekularformel

C7H6ClFOS

Molekulargewicht

192.64 g/mol

IUPAC-Name

1-chloro-4-(fluoromethylsulfinyl)benzene

InChI

InChI=1S/C7H6ClFOS/c8-6-1-3-7(4-2-6)11(10)5-9/h1-4H,5H2

InChI-Schlüssel

BZXPFSLPSCQEFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1S(=O)CF)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.